2-Methoxy-5-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol
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Overview
Description
2-Methoxy-5-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol is a complex organic compound that features a unique combination of methoxy, benzodioxol, and oxadiazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include palladium catalysts, sodium hydride, and various solvents such as toluene and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Methoxy-5-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]-3-hydroxypropyl hexopyranoside
- (7-Methoxy-1,3-benzodioxol-5-yl)methanol
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
What sets 2-Methoxy-5-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2O6 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
2-methoxy-5-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C17H14N2O6/c1-21-12-4-3-9(5-11(12)20)17-18-16(19-25-17)10-6-13(22-2)15-14(7-10)23-8-24-15/h3-7,20H,8H2,1-2H3 |
InChI Key |
AVOFMYMYEPTDQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C(=C3)OC)OCO4)O |
Origin of Product |
United States |
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